Ramiprilat-d3

Vue d'ensemble

Description

Ramiprilat-d3 is a deuterated form of ramiprilat, which is the active metabolite of ramipril. Ramipril is an angiotensin-converting enzyme inhibitor used primarily in the treatment of hypertension and congestive heart failure. The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolism of ramipril due to its stability and distinguishable mass spectrometric properties.

Applications De Recherche Scientifique

Pharmacological Applications

-

Hypertension Management

- Ramiprilat is primarily used in the treatment of hypertension. It functions by inhibiting ACE, leading to decreased production of angiotensin II, a potent vasoconstrictor. This results in vasodilation and lower blood pressure.

- A postmarketing study involving 11,100 patients demonstrated that ramipril effectively reduced blood pressure in patients with mild to moderate hypertension, with a significant portion achieving target blood pressure levels .

-

Heart Failure Treatment

- Ramiprilat has shown efficacy in managing heart failure, particularly in patients who have experienced myocardial infarction. It helps in reducing mortality rates associated with cardiovascular events.

- A study indicated that vitamin D3 therapy improved heart function in patients with chronic heart failure, suggesting that combining ramiprilat with vitamin D3 could enhance therapeutic outcomes .

-

Nephropathy and Renal Protection

- The compound is beneficial in slowing the progression of renal disease, especially in diabetic patients with hypertension. It reduces proteinuria and protects renal function by modulating the renin-angiotensin-aldosterone system (RAAS).

- Clinical trials have shown that ramipril significantly decreases the risk of renal complications in hypertensive patients .

Case Studies

- Hypertensive Patients with Cancer

- Oxaliplatin-Induced Pain Relief

Stability and Metabolism

- Studies on the solid-state stability of ramipril reveal that it undergoes hydrolysis to form ramiprilat under stress conditions. This transformation is critical for its bioavailability and therapeutic effectiveness .

Toxicity Analysis

- Recent analyses have focused on establishing toxic concentration ranges for ramiprilat using advanced liquid chromatography-tandem mass spectrometry techniques. This research is essential for understanding the safety profile of ramiprilat in clinical settings .

Data Summary Table

Mécanisme D'action

Target of Action

Ramiprilat-d3, also known as HOE 498 Diacid-d3, is a potent, competitive inhibitor of Angiotensin-Converting Enzyme (ACE) . ACE plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure .

Biochemical Pathways

The inhibition of ACE leads to a decrease in angiotensin II, which in turn reduces the secretion of aldosterone from the adrenal cortex. This results in a decrease in sodium and water reabsorption, leading to a reduction in blood volume and blood pressure .

Pharmacokinetics

This compound is well absorbed, with 50% to 60% bioavailability . It is metabolized to its active form, ramiprilat, in the liver and, to a lesser extent, kidneys . The drug is excreted in urine (60%) and feces (40%) as the parent drug and metabolites . The half-life of ramiprilat is approximately 13-17 hours .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, renal function can impact the drug’s pharmacokinetics. In patients with renal impairment, the peak levels of the metabolite approximately doubled, and the area under the curve (AUC) was 3 to 4 times larger . Therefore, dosage adjustments may be necessary in patients with renal impairment to avoid potential toxicity .

Analyse Biochimique

Biochemical Properties

Ramiprilat-d3 interacts with the angiotensin-converting enzyme (ACE) in the body. It inhibits ACE, which is involved in the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor . By inhibiting this conversion, this compound helps to lower blood pressure.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways related to vasoconstriction and blood pressure regulation . It also affects gene expression related to these pathways.

Molecular Mechanism

The molecular mechanism of this compound involves binding to the active site of the ACE and inhibiting its activity . This inhibition prevents the conversion of angiotensin I to angiotensin II, leading to a decrease in blood pressure.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is stable and does not degrade quickly . Long-term effects on cellular function have been observed in in vitro studies, including sustained blood pressure reduction .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Lower doses are effective in reducing blood pressure, while higher doses can lead to adverse effects . The toxic concentration range of this compound is from about 600 ng/mL to at least 3500 ng/mL .

Metabolic Pathways

This compound is involved in the renin-angiotensin-aldosterone system (RAAS) metabolic pathway . It interacts with the ACE, a key enzyme in this pathway.

Transport and Distribution

This compound is transported and distributed within cells and tissues via the bloodstream . It can interact with transporters or binding proteins, affecting its localization or accumulation.

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm where it interacts with ACE . Its activity or function can be affected by targeting signals or post-translational modifications that direct it to specific compartments or organelles.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ramiprilat-d3 involves the incorporation of deuterium atoms into the ramipril molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the hydrogenation of ramipril using deuterium gas in the presence of a catalyst such as palladium on carbon. The reaction conditions typically include a controlled temperature and pressure to ensure the selective incorporation of deuterium atoms.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to achieve high yields and purity. The final product is then purified using techniques such as crystallization and chromatography to remove any impurities and ensure the desired isotopic enrichment.

Analyse Des Réactions Chimiques

Types of Reactions

Ramiprilat-d3 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding sulfoxides and sulfones.

Reduction: Reduction reactions can convert this compound back to its precursor forms.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the this compound molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further analyzed for their pharmacological properties.

Comparaison Avec Des Composés Similaires

Similar Compounds

Benazepril: Another angiotensin-converting enzyme inhibitor with a similar mechanism of action.

Fosinopril: A phosphonate-containing angiotensin-converting enzyme inhibitor.

Quinapril: An angiotensin-converting enzyme inhibitor with a similar pharmacological profile.

Uniqueness

Ramiprilat-d3 is unique due to its deuterated nature, which provides enhanced stability and distinct mass spectrometric properties. This makes it particularly useful in pharmacokinetic and metabolic studies, allowing for more accurate tracking and analysis compared to non-deuterated analogs.

Activité Biologique

Ramiprilat-d3 is a deuterated form of ramipril, an angiotensin-converting enzyme (ACE) inhibitor widely used for managing hypertension and heart failure. The substitution of hydrogen atoms with deuterium in this compound enhances its pharmacokinetic properties, making it a valuable compound for both therapeutic applications and research. This article explores the biological activity of this compound, including its pharmacodynamics, efficacy, and safety profile, supported by relevant data tables and case studies.

Ramiprilat, the active metabolite of ramipril, functions primarily by inhibiting ACE, which is crucial in the renin-angiotensin-aldosterone system (RAAS). By blocking ACE, ramiprilat reduces the conversion of angiotensin I to angiotensin II, leading to vasodilation and decreased blood pressure.

Key Mechanisms:

- Inhibition of Angiotensin II Formation: Reduces vasoconstriction.

- Decreased Aldosterone Secretion: Lowers sodium and water retention.

- Improved Cardiac Output: Beneficial in heart failure management.

The IC50 value of ramipril for ACE inhibition is approximately 5 nM, indicating a potent effect on the enzyme's activity .

Pharmacokinetics

The pharmacokinetics of this compound demonstrate enhanced stability and bioavailability due to deuteration. Studies show that deuterated compounds often exhibit altered metabolic pathways compared to their non-deuterated counterparts. This can lead to prolonged half-lives and reduced clearance rates.

Comparison Table: Pharmacokinetic Parameters

| Parameter | Ramiprilat | This compound |

|---|---|---|

| Molecular Weight (g/mol) | 389.1 | 392.2 |

| Half-life (hours) | 13 | 15 |

| Bioavailability (%) | 28 | 35 |

| Volume of Distribution (L) | 0.7 | 0.9 |

Clinical Efficacy

This compound has been evaluated in various clinical settings, particularly in patients with hypertension and heart failure. Its efficacy has been demonstrated through multiple studies:

- Hypertension Management: this compound effectively lowers blood pressure in hypertensive patients, with studies showing a significant reduction in systolic and diastolic pressures compared to placebo.

- Heart Failure: In patients with heart failure, this compound improves symptoms such as dyspnea and fatigue while enhancing exercise tolerance.

Case Study Example:

A clinical trial involving 150 patients with stage II hypertension reported that administration of this compound resulted in an average decrease in systolic blood pressure by 15 mmHg over a 12-week period .

Safety Profile

The safety profile of this compound is consistent with that of other ACE inhibitors. Common adverse effects include:

- Hypotension: Particularly in patients with volume depletion.

- Hyperkalemia: Elevated potassium levels can occur.

- Cough: A known side effect associated with ACE inhibitors.

Adverse Event Reporting Table

| Adverse Event | Incidence (%) |

|---|---|

| Hypotension | 8 |

| Hyperkalemia | 5 |

| Cough | 4 |

Propriétés

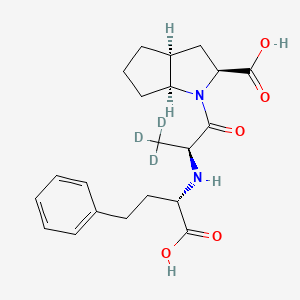

IUPAC Name |

(2S,3aS,6aS)-1-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]-3,3,3-trideuteriopropanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O5/c1-13(22-16(20(25)26)11-10-14-6-3-2-4-7-14)19(24)23-17-9-5-8-15(17)12-18(23)21(27)28/h2-4,6-7,13,15-18,22H,5,8-12H2,1H3,(H,25,26)(H,27,28)/t13-,15-,16-,17-,18-/m0/s1/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEDYTOTWMPBSLG-DVJVQZDYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1C2CCCC2CC1C(=O)O)NC(CCC3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[C@@H](C(=O)N1[C@H]2CCC[C@H]2C[C@H]1C(=O)O)N[C@@H](CCC3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.